4-Aminobenzylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-aminobenzylphosphonic acid and its derivatives involves several key steps and methodologies. One approach involves the cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, leading to the formation of azoxybenzene and azobenzene derivatives, an example of an intramolecular redox reaction (Boduszek & Halama, 1998). Another method includes the synthesis of 4-nitrobenzylphosphonic acid, structurally characterized by various spectroscopic techniques, revealing insights into the molecular arrangement and stability of the compound (Wilk et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-aminobenzylphosphonic acid and its analogs has been elucidated through techniques such as vibrational spectroscopy and X-ray diffraction. Studies have shown that these compounds can form helical chains and exhibit significant electrostatic interactions, contributing to their crystal lattice stability. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Wilk et al., 2014).
Chemical Reactions and Properties
4-Aminobenzylphosphonic acid undergoes various chemical reactions, highlighting its versatility and reactivity. For instance, it can be covalently grafted onto surfaces through electrooxidation processes, as demonstrated in the modification of glassy carbon electrodes. This property is particularly interesting for the development of sensors and other electrochemical devices (Yang, Liu, & Dong, 2005).
Physical Properties Analysis
The physical properties of 4-aminobenzylphosphonic acid derivatives, such as their thermal stability and molecular weight, have been extensively studied. These properties are influenced by the molecular structure and the specific functional groups present in the compound. For example, oligomers derived from related compounds exhibit high thermal stability and semiconductor-like electrical conductivity, which could be beneficial for various technological applications (Kaya & Bilici, 2006).
Chemical Properties Analysis
The chemical properties of 4-aminobenzylphosphonic acid, such as its reactivity with different chemical reagents and its behavior in various chemical reactions, are crucial for its potential applications in synthesis and material science. The compound's ability to undergo reactions like amine oxidation and the Kolbe-like reaction indicates its potential for further functionalization and incorporation into more complex molecules or materials (Yang, Liu, & Dong, 2005).
Scientific Research Applications
Electrochemical Applications
4-Aminobenzylphosphonic acid (4-ABPA) has been used in electrochemistry, specifically for modifying glassy carbon electrodes. The substance undergoes covalent grafting on the electrode through oxidation processes in aqueous solutions, showcasing its potential in electrochemical applications and sensor development (Yang, Liu, & Dong, 2005).
Peptide Synthesis
Research has explored the incorporation of α-aminobenzylphosphonic acid into peptide chains. This is significant in the field of biochemistry, particularly in the synthesis of peptide analogs and understanding the reactivity of aminophosphonic acids (Yamauchi, Kinoshita, & Imoto, 1972).
Inhibition of Enzymatic Activities
4-Aminobenzylphosphonic acid derivatives have been studied as inhibitors of enzymes like phenylalanine ammonia-lyase. This research is crucial for understanding plant biochemistry and developing strategies for inhibitor synthesis (Zoń, Amrhein, & Gancarz, 2002).
Herbicidal Activities
Certain aminobenzylphosphonic acids demonstrate notable herbicidal activity, representing a class of effective herbicides in agricultural science. This is particularly relevant for the development of new agrichemicals (Kafarski et al., 1995).
Surface Functionalization and Corrosion Resistance
4-Aminobenzylphosphonic acid is also used in the surface functionalization of materials like stainless steel. This has implications in improving corrosion resistance, a key aspect in material science and engineering (Le, Zeb, Jégou, & Berthelot, 2012).
Purification of Enzymes
It has been utilized in the purification of enzymes such as human liver alkaline phosphatase, contributing to advancements in biochemistry and enzyme research (Seargeant & Stinson, 1979).
Crystal Structure and Computational Studies
Studies on the crystal structure and computational analysis of 4-nitrobenzylphosphonic acid, a related compound, provide insights into molecular interactions, useful in the field of crystallography and material science (Wilk et al., 2014).
Synthesis of Dipeptides
The chemical has been instrumental in synthesizing dipeptides containing aminobenzylphosphonic acid, contributing to peptide chemistry and pharmaceutical research (Gilmore & McBride, 1974).
Medical Applications
While excluding drug use and dosage details, it's important to note that research into aminobenzylphosphonic acids and their derivatives has implications in medical chemistry, particularly in designing molecules with potential biological activity, including anticancer properties (Ali et al., 2022).
Synthesis of Phosphonates
4-Aminobenzylphosphonic acid is used in the synthesis of phosphonates, expanding its applications in organic chemistry and pharmaceutical development (Mucha et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(4-aminophenyl)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKXMBGWNTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279293 | |
Record name | 4-Aminobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzylphosphonic acid | |
CAS RN |
5424-27-1 | |
Record name | 5424-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Aminobenzyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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